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molecular formula C4H4ClNO2 B8765955 3-Chloropropanoyl isocyanate CAS No. 54898-89-4

3-Chloropropanoyl isocyanate

Cat. No. B8765955
M. Wt: 133.53 g/mol
InChI Key: FXDWBFSKZZSAHO-UHFFFAOYSA-N
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Patent
US04769485

Procedure details

To 2-vinyloxazoline-4,5-dione hydrochloride (100 g; 0.62 mol), o-dichlorobenzene (400 g) was added, and the resultant mixture was heated at 110° to 120° C. while stirring for about 30 minutes. After cooling with ice, the reaction mixture was distilled under reduced pressure to give acryloyl isocyanate (8.9 g) and beta-chloropropionyl isocyanate (56.4 g).
Name
2-vinyloxazoline-4,5-dione hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([C:4]1[O:5]C(=O)[C:7](=[O:9])[N:8]=1)=[CH2:3]>ClC1C=CC=CC=1Cl>[C:4]([N:8]=[C:7]=[O:9])(=[O:5])[CH:2]=[CH2:3].[Cl:1][CH2:3][CH2:2][C:4]([N:8]=[C:7]=[O:9])=[O:5] |f:0.1|

Inputs

Step One
Name
2-vinyloxazoline-4,5-dione hydrochloride
Quantity
100 g
Type
reactant
Smiles
Cl.C(=C)C=1OC(C(N1)=O)=O
Name
Quantity
400 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling with ice
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
Name
Type
product
Smiles
ClCCC(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04769485

Procedure details

To 2-vinyloxazoline-4,5-dione hydrochloride (100 g; 0.62 mol), o-dichlorobenzene (400 g) was added, and the resultant mixture was heated at 110° to 120° C. while stirring for about 30 minutes. After cooling with ice, the reaction mixture was distilled under reduced pressure to give acryloyl isocyanate (8.9 g) and beta-chloropropionyl isocyanate (56.4 g).
Name
2-vinyloxazoline-4,5-dione hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([C:4]1[O:5]C(=O)[C:7](=[O:9])[N:8]=1)=[CH2:3]>ClC1C=CC=CC=1Cl>[C:4]([N:8]=[C:7]=[O:9])(=[O:5])[CH:2]=[CH2:3].[Cl:1][CH2:3][CH2:2][C:4]([N:8]=[C:7]=[O:9])=[O:5] |f:0.1|

Inputs

Step One
Name
2-vinyloxazoline-4,5-dione hydrochloride
Quantity
100 g
Type
reactant
Smiles
Cl.C(=C)C=1OC(C(N1)=O)=O
Name
Quantity
400 g
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling with ice
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
Name
Type
product
Smiles
ClCCC(=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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